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molecular formula C19H22FNO B8647004 2-Benzyl-2-(dimethylamino)-1-(4-fluorophenyl)butan-1-one CAS No. 119312-61-7

2-Benzyl-2-(dimethylamino)-1-(4-fluorophenyl)butan-1-one

Cat. No. B8647004
M. Wt: 299.4 g/mol
InChI Key: FITAOIWYODYFSB-UHFFFAOYSA-N
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Patent
US05077402

Procedure details

A stirred autoclave is filled with 50 g (0.167 mol) of 1-(4-fluorophenyl)-2-dimethylamino-2-benzylbutan-1-one (crude product from B), 300 ml of dimethylformamide and 23.1 g (0.167 mol) of potassium carbonate. 22.6 g (0.5 mol) of dimethylamine are then added under pressure (3-4 bar). The mixture is heated to 100° and stirred at this temperature for 24 hours.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:22])[C:9]([N:19]([CH3:21])[CH3:20])([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:10][CH3:11])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:29][NH:30][CH3:31]>CN(C)C=O>[CH3:29][N:30]([CH3:31])[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:22])[C:9]([N:19]([CH3:21])[CH3:20])([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:10][CH3:11])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(CC)(CC1=CC=CC=C1)N(C)C)=O
Name
Quantity
23.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
22.6 g
Type
reactant
Smiles
CNC

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 100°

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CN(C1=CC=C(C=C1)C(C(CC)(CC1=CC=CC=C1)N(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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